molecular formula C10H11FN2O4S B3015209 3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine CAS No. 2418734-06-0

3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine

Cat. No. B3015209
M. Wt: 274.27
InChI Key: PHXSFPHKOAUDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine, also known as CSP-2503, is a pyridine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism Of Action

3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine acts as a positive allosteric modulator of the GABA-A receptor, which is an ionotropic receptor that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This compound has also been found to modulate the activity of the NMDA receptor, which is an ionotropic receptor that mediates the excitatory effects of the neurotransmitter glutamate.

Biochemical And Physiological Effects

3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine has been found to enhance the activity of the GABA-A receptor in a dose-dependent manner, leading to increased inhibitory neurotransmission in the brain. This compound has also been found to modulate the activity of the NMDA receptor, which may have implications for the treatment of various neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of 3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine is its high potency and selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine. One area of interest is the development of more potent and selective modulators of the GABA-A receptor, which may have therapeutic applications in the treatment of anxiety disorders and other neurological conditions. Another area of interest is the investigation of the role of the NMDA receptor in various neurological disorders, and the potential for modulators of this receptor to be used as therapeutic agents. Finally, further studies are needed to explore the pharmacokinetics and pharmacodynamics of 3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine, and to determine its safety and efficacy in preclinical and clinical settings.

Synthesis Methods

The synthesis of 3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine involves the reaction of 3-hydroxypyridine with N-methylcyclopropylamine, followed by the addition of sulfonyl fluoride and fluoride ion. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.

Scientific Research Applications

3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, this compound has been found to modulate the activity of certain neurotransmitter receptors, including the GABA-A receptor and the NMDA receptor.

properties

IUPAC Name

3-fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4S/c1-10(2-3-10)13-9(14)7-4-8(6-12-5-7)17-18(11,15)16/h4-6H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXSFPHKOAUDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorosulfonyloxy-5-[(1-methylcyclopropyl)carbamoyl]pyridine

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